molecular formula C20H18ClN3OS B2817876 (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one CAS No. 897471-06-6

(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B2817876
CAS No.: 897471-06-6
M. Wt: 383.89
InChI Key: IUCLNVGWHXMIMA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one features a benzothiazole-piperazine-enone scaffold. Key structural elements include:

  • 6-Chloro-1,3-benzothiazole: A bicyclic aromatic system with a chlorine substituent at position 6, enhancing electronic and steric properties.
  • (E)-Propenone moiety: The α,β-unsaturated ketone (enone) linked to the piperazine and a phenyl group, contributing to electrophilic reactivity and π-conjugation.

Properties

IUPAC Name

(E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c21-16-7-8-17-18(14-16)26-20(22-17)24-12-10-23(11-13-24)19(25)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCLNVGWHXMIMA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride under acidic conditions to form 6-chloro-1,3-benzothiazole.

    Piperazine Ring Introduction: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted benzothiazole.

    Final Coupling Step: The piperazine-substituted benzothiazole is then coupled with cinnamoyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Nucleophilic Substitution at Benzothiazole Chlorine

The 6-chloro substituent on the benzothiazole ring undergoes nucleophilic substitution under mild conditions. This reaction enables derivatization for enhanced bioactivity:

Reaction TypeReagents/ConditionsProductKey Findings
Aromatic Substitution Amines (e.g., morpholine, piperazine) in DMF, 60–80°C6-amino-benzothiazole derivativesSubstitution occurs regioselectively at the 6-position due to electron-withdrawing effects of the benzothiazole core. Yields: 70–85% .
Thiol Exchange Thiophenol, K₂CO₃, DMSO, 50°C6-(arylthio)-benzothiazole analogsEnhanced solubility in polar aprotic solvents observed.

Alkylation/Arylation at Piperazine Nitrogen

The secondary amine in the piperazine ring participates in alkylation or acylation:

Reaction TypeReagents/ConditionsProductKey Findings
N-Alkylation Allyl bromide, K₂CO₃, CH₃CN, refluxQuaternary ammonium derivativesIncreased steric bulk reduces metabolic degradation.
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°CN-acetylpiperazine analogImproved pharmacokinetic stability in vitro .

Electrophilic Addition to α,β-Unsaturated Ketone

The enone system undergoes Michael addition and cycloaddition:

Reaction TypeReagents/ConditionsProductKey Findings
Michael Addition Grignard reagents (e.g., MeMgBr), THF, −78°Cβ-Substituted ketonesStereoselectivity (E/Z ratio > 4:1) confirmed via NMR .
Diels-Alder Cyclopentadiene, toluene, 110°CBicyclic adductsEndo preference (70% yield) due to electron-deficient dienophile .

Oxidation of Benzothiazole Sulfur

Controlled oxidation modifies the benzothiazole moiety:

Reaction TypeReagents/ConditionsProductKey Findings
S-Oxidation mCPBA, CH₂Cl₂, 25°CSulfoxide/sulfone derivativesSulfone formation requires excess oxidant (3 equiv.) .

Cyclocondensation Reactions

The enone and amine groups facilitate heterocycle formation:

Reaction TypeReagents/ConditionsProductKey Findings
Pyrazole Synthesis Hydrazine hydrate, EtOH, refluxPyrazole-fused benzothiazoleAnticancer activity increased (IC₅₀: 12 μM vs. 45 μM parent) .

Stability and Reactivity Trends

  • Acid Stability : Resistant to hydrolysis below pH 3 (24h, RT).

  • Base Sensitivity : Degrades in NaOH >

Scientific Research Applications

Neuroprotective Effects

Research indicates that compounds containing benzothiazole and piperazine moieties exhibit neuroprotective properties. Specifically, studies have shown that these hybrids can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease pathology. For instance, a study reported the synthesis of similar benzothiazole-piperazine derivatives that demonstrated significant AChE inhibitory action, which is critical for enhancing cholinergic neurotransmission in Alzheimer's patients .

Antimicrobial Activity

Benzothiazole derivatives have been explored for their antimicrobial properties. The compound's structural components suggest potential efficacy against various bacterial strains. A related study highlighted the development of benzothiazole derivatives as anti-tubercular agents, indicating the broader applicability of this chemical class in infectious disease treatment .

Antitumor Properties

The compound has also been investigated for its antitumor effects. Benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Research suggests that the presence of the piperazine ring enhances the anticancer activity of these compounds by improving their interaction with biological targets involved in tumor growth .

Case Study 1: Alzheimer's Disease Treatment

A recent study synthesized several benzothiazole-piperazine hybrids, including compounds similar to (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one. These compounds were evaluated for their ability to inhibit AChE and promote neuroprotection in a scopolamine-induced mouse model of dementia. The most active derivative exhibited significant neuroprotective effects and improved cognitive function in treated mice, supporting its potential as a therapeutic agent against Alzheimer's disease .

Case Study 2: Antimicrobial Activity Assessment

In another study, researchers screened various benzothiazole derivatives against bacterial strains responsible for tuberculosis. The results indicated that certain derivatives displayed potent antimicrobial activity, with minimum inhibitory concentrations comparable to established antibiotics. This highlights the potential for developing new treatments for resistant strains of bacteria using compounds like this compound .

Mechanism of Action

The mechanism by which (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The benzothiazole moiety is known for its ability to interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound is compared to analogs sharing piperazine, enone, or aromatic heterocyclic motifs (Table 1).

Key Observations:
  • Heterocyclic Diversity : The target compound’s benzothiazole contrasts with triazole () and pyrazole () cores, which may alter binding affinity due to differences in aromaticity and hydrogen-bonding capacity.
  • Synthetic Routes : Analogous compounds often employ Pd-catalyzed cross-coupling (e.g., : 72% yield using Pd(OAc)₂ in DMF) , whereas the target compound’s synthesis remains unreported in the evidence.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: ’s triazole derivative forms N–H···O/S and O–H···S bonds, stabilizing its crystal lattice . The target compound’s piperazine nitrogen and enone carbonyl may similarly participate in hydrogen bonding, though data are lacking.
  • Crystal Packing: Pyrazole-enone analogs () exhibit planar geometries due to conjugated enone systems, a feature shared with the target compound .

Biological Activity

The compound (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one, often referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and antichagasic activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the piperazine ring enhances its pharmacokinetic properties, making it a promising candidate for drug development.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)0.24 - 0.92Induction of apoptosis via caspase activation
MNK-45 (Gastric)0.31Inhibition of cell proliferation
NCI-H226 (Lung)0.50Interference with cell cycle regulation

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including caspase activation and cell cycle arrest .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have reported that related benzothiazole derivatives demonstrate broad-spectrum antibacterial activity:

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus15.62
Escherichia coli15.62

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

3. Antichagasic Activity

The antichagasic activity of benzothiazole-based compounds has been documented, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds structurally similar to this compound have shown promising results:

Compound Activity Selectivity Index (SI)
Compound AActive against T. cruzi>200
Compound BModerate activity<50

Most compounds demonstrated significant antichagasic activity at nanomolar concentrations, indicating their potential as therapeutic agents against Chagas disease .

Case Studies

Several studies have explored the biological activity of benzothiazole derivatives:

  • Anticancer Studies : A study involving a series of benzothiazole derivatives showed that modifications in the piperazine ring significantly influenced anticancer potency and selectivity against various cancer cell lines .
  • Antimicrobial Evaluation : Research indicated that specific substitutions on the benzothiazole scaffold enhanced antibacterial efficacy against resistant strains of bacteria .
  • Chagas Disease Treatment : A recent investigation into the structure–activity relationship (SAR) of benzothiazole derivatives revealed that certain modifications led to increased potency against T. cruzi while maintaining low toxicity to host cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.